L-Arginylglycine

Description

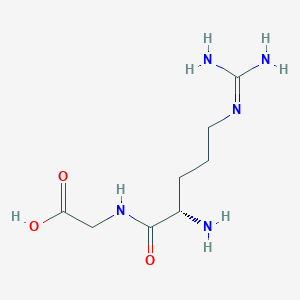

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N5O3/c9-5(2-1-3-12-8(10)11)7(16)13-4-6(14)15/h5H,1-4,9H2,(H,13,16)(H,14,15)(H4,10,11,12)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUUXCWCKKCZEAW-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)NCC(=O)O)N)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)NCC(=O)O)N)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10178885 | |

| Record name | Glycine, N-L-arginyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10178885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Arginylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028709 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2418-67-9 | |

| Record name | Glycine, N-L-arginyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002418679 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycine, N-L-arginyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10178885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Arginylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028709 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Biochemical Structure of L-Arginyl-glycine (Arg-Gly)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biochemical structure, physicochemical properties, synthesis, and analysis of Glycine, N-L-arginyl-, more commonly known as L-arginyl-glycine (Arg-Gly). This dipeptide, formed from the proteinogenic amino acids L-arginine and glycine, is of interest in various fields of biochemical and pharmaceutical research.

Biochemical Structure and Physicochemical Properties

L-arginyl-glycine is a dipeptide wherein the carboxyl group of L-arginine forms a peptide bond with the amino group of glycine. The structure features a free amino group and a guanidinium group from the arginine residue, and a free carboxyl group from the glycine residue.

Chemical Structure

The chemical structure of L-arginyl-glycine is presented below. The IUPAC name for this compound is (2S)-2-amino-5-(diaminomethylideneamino)pentanoylaminoacetic acid.

Physicochemical Data

Quantitative data for L-arginyl-glycine is summarized in Table 1. It is important to note that while some properties are experimentally determined, others are computed or estimated based on the properties of its constituent amino acids.

| Property | Value | Source |

| Molecular Formula | C₈H₁₇N₅O₃ | --INVALID-LINK--[1] |

| Molecular Weight | 231.26 g/mol | --INVALID-LINK--[1] |

| CAS Number | 2418-67-9 | --INVALID-LINK--[1] |

| pKa (α-COOH, Gly) | ~2.34 | Estimated from Glycine[2] |

| pKa (α-NH₃⁺, Arg) | ~9.04 | Estimated from Arginine[3] |

| pKa (Guanidinium, Arg) | ~12.48 | Estimated from Arginine[3][4] |

| Isoelectric Point (pI) | Estimated to be basic | Inferred from pKa values |

| Solubility in Water | Data not available | - |

Experimental Protocols

The synthesis and analysis of L-arginyl-glycine can be achieved through standard peptide chemistry techniques.

Synthesis of L-arginyl-glycine

L-arginyl-glycine can be synthesized using either solution-phase or solid-phase peptide synthesis (SPPS) methods. SPPS is generally preferred for its efficiency and ease of purification.

Solid-Phase Peptide Synthesis (Fmoc-based)

This protocol outlines a general procedure for the manual synthesis of Arg-Gly.

-

Resin Preparation: Start with a pre-loaded Fmoc-Gly-Wang resin.

-

Fmoc Deprotection:

-

Swell the resin in dimethylformamide (DMF).

-

Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from glycine.

-

Wash the resin thoroughly with DMF, isopropanol, and dichloromethane.

-

-

Amino Acid Coupling:

-

Dissolve Fmoc-Arg(Pbf)-OH (3 equivalents) and a coupling agent such as HBTU (3 equivalents) in DMF.

-

Add diisopropylethylamine (DIPEA) (6 equivalents) to the amino acid solution to activate it.

-

Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

-

Monitor the coupling reaction using a ninhydrin test to ensure completion.

-

-

Final Deprotection and Cleavage:

-

Wash the resin to remove excess reagents.

-

Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove the Pbf side-chain protecting group from arginine.

-

-

Purification:

-

Precipitate the crude peptide in cold diethyl ether.

-

Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

-

-

Lyophilization: Lyophilize the pure fractions to obtain the final Arg-Gly dipeptide as a powder.

Analysis of L-arginyl-glycine

The purity and identity of the synthesized L-arginyl-glycine can be confirmed using analytical RP-HPLC and mass spectrometry.

Analytical Reverse-Phase HPLC Protocol

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 0% to 50% B over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 214 nm and 280 nm.

-

Sample Preparation: Dissolve the lyophilized peptide in Mobile Phase A.

The retention time of the dipeptide will depend on the specific column and gradient conditions. The identity of the peak can be confirmed by collecting the fraction and analyzing it by mass spectrometry to verify the molecular weight (231.26 g/mol ).

Biological and Functional Context

The biological role of the dipeptide L-arginyl-glycine itself is not as extensively studied as its constituent amino acids or the well-known tripeptide motif, Arginine-Glycine-Aspartate (RGD).

Role of Constituent Amino Acids

-

L-Arginine: A semi-essential amino acid that is a precursor for the synthesis of nitric oxide (NO), a critical signaling molecule in the cardiovascular system. It also plays a role in the urea cycle, creatine synthesis, and immune function.

-

Glycine: The simplest amino acid, it acts as a neurotransmitter in the central nervous system and is a crucial component of collagen.[2] It is also involved in the synthesis of glutathione, an important antioxidant.

Potential Biological Activities

While specific signaling pathways for Arg-Gly are not well-defined, some studies on related peptides and the individual amino acids provide insights into its potential functions:

-

Mimicry of RGD motif: A bioconjugate of lysine and arginine has been shown to mimic the cell-adhesive activity of the Arg-Gly-Asp (RGD) sequence, suggesting that the Arg-Gly moiety could play a role in cell-matrix interactions.[5]

-

Gastrointestinal Protection: Oral administration of a mixture of L-arginine and glycine has been shown to be effective against acid reflux esophagitis in rats, although this study did not use the dipeptide form.[6]

Creatine Biosynthesis Pathway

L-arginine and glycine are the precursors for the synthesis of creatine, an essential molecule for energy metabolism in muscle and brain tissue. The first step of this pathway involves the transfer of an amidino group from arginine to glycine, catalyzed by the enzyme L-arginine:glycine amidinotransferase (AGAT).

Conclusion

L-arginyl-glycine is a dipeptide with a well-defined chemical structure. While specific experimental data on some of its physicochemical properties are limited, its synthesis and analysis can be readily achieved using standard peptide chemistry protocols. The biological significance of the Arg-Gly dipeptide itself is an area that warrants further investigation, though the known functions of its constituent amino acids and its presence in larger bioactive sequences suggest its potential involvement in various physiological processes. This guide provides a foundational understanding for researchers and professionals working with this and related peptide structures.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Glycine - Wikipedia [en.wikipedia.org]

- 3. peptideweb.com [peptideweb.com]

- 4. Amino Acids [vanderbilt.edu]

- 5. A bioconjugate of Lys and Arg mimics biological activity of the Arg-Gly-Asp peptide sequence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Orally administered L-arginine and glycine are highly effective against acid reflux esophagitis in rats - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the In Vitro Mechanisms of Action of Glycine and L-Arginine

Disclaimer: Extensive literature searches did not yield specific data on the mechanism of action of the dipeptide Glycine, N-L-arginyl-. Therefore, this guide provides a detailed overview of the individual in vitro mechanisms of its constituent amino acids, Glycine and L-Arginine. This information is intended to serve as a foundational resource for researchers investigating the potential biological effects of this dipeptide.

Glycine: A Neurotransmitter with Diverse Roles

Glycine is the simplest amino acid and acts as a primary inhibitory neurotransmitter in the spinal cord and brainstem, while also functioning as a co-agonist at excitatory N-methyl-D-aspartate (NMDA) receptors in the central nervous system.[1][2]

Mechanism of Action at Inhibitory Glycine Receptors (GlyRs)

Glycine's inhibitory effects are primarily mediated by its binding to strychnine-sensitive ionotropic glycine receptors (GlyRs).[1][2] This binding event triggers a conformational change in the receptor, leading to the opening of an integrated chloride (Cl⁻) channel.[2] The subsequent influx of Cl⁻ ions into the neuron causes hyperpolarization of the postsynaptic membrane, making it less likely to fire an action potential and thus producing an inhibitory effect.[2]

Caption: Inhibitory signaling pathway of glycine via Glycine Receptors (GlyRs).

Mechanism of Action at Excitatory NMDA Receptors

In contrast to its inhibitory role, glycine acts as an essential co-agonist at NMDA receptors, a subtype of ionotropic glutamate receptors.[1][3] For the NMDA receptor to be activated by its primary agonist, glutamate, glycine must also be bound to its distinct binding site on the GluN1 subunit.[3] This co-agonism is crucial for the opening of the NMDA receptor's ion channel, which is permeable to calcium (Ca²⁺), sodium (Na⁺), and potassium (K⁺). The resulting influx of Ca²⁺ is a critical trigger for various forms of synaptic plasticity, including long-term potentiation (LTP), which is fundamental for learning and memory.[3]

Caption: Glycine's role as a co-agonist in NMDA receptor activation.

Quantitative Data on Glycine Receptor Binding and Activation

| Parameter | Receptor/Transporter | Value | Species | Reference |

| Glycine Binding Affinity (Kd) | Glycine Receptor (Strychnine-sensitive) | Nanomolar range | Not Specified | [1] |

| Glycine Binding Affinity | ML032222a (ancestral iGluR) | 2.3 nM | Mnemiopsis leidyi | [3] |

| Michaelis-Menten Constant (Km) for Glycine Uptake | Glycine Transporter 1 (GlyT1) | 48.6 µM | Rat (TR-MUL5 cells) | [4] |

| Michaelis-Menten Constant (Km) for Glycine Uptake | System A | 4.53 mM | Rat (TR-MUL5 cells) | [4] |

Experimental Protocols for Studying Glycine's In Vitro Effects

This protocol is used to measure the ion currents elicited by glycine binding to its receptors on a cell membrane.

Methodology:

-

Cell Culture: Culture neurons or a cell line expressing glycine receptors (e.g., HEK293 cells transfected with GlyR subunits) on glass coverslips.

-

Electrode Preparation: Fabricate glass micropipettes with a tip resistance of 2-5 MΩ and fill with an internal solution containing a physiological concentration of ions.

-

Whole-Cell Recording:

-

Position the micropipette onto the surface of a single cell.

-

Apply gentle suction to form a high-resistance seal (gigaohm seal).

-

Apply a brief pulse of negative pressure to rupture the cell membrane and achieve the whole-cell configuration.

-

-

Glycine Application: Perfuse the cell with an external solution containing varying concentrations of glycine.

-

Data Acquisition: Record the resulting transmembrane currents using an amplifier and data acquisition software. The amplitude and kinetics of the current provide information about the receptor's properties.

This assay quantifies the binding of a radiolabeled ligand (e.g., [³H]strychnine) to glycine receptors in the presence of unlabeled glycine to determine its binding affinity.

Methodology:

-

Membrane Preparation: Homogenize tissue or cells expressing glycine receptors and isolate the membrane fraction by centrifugation.

-

Incubation: Incubate the membrane preparation with a fixed concentration of [³H]strychnine and a range of concentrations of unlabeled glycine.

-

Separation: Separate the bound from unbound radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the displacement of [³H]strychnine by unlabeled glycine to calculate the inhibitory constant (Ki) of glycine, which reflects its binding affinity.

L-Arginine: A Precursor for Signaling Molecules

L-arginine is a semi-essential amino acid that serves as a substrate for several key enzymes, leading to the production of critical signaling molecules, most notably nitric oxide (NO).

The Nitric Oxide Synthase (NOS) Pathway

The primary mechanism of action for L-arginine involves its conversion to nitric oxide (NO) and L-citrulline by the enzyme nitric oxide synthase (NOS). NO is a highly reactive gaseous signaling molecule with a wide range of physiological functions, including vasodilation, neurotransmission, and immune regulation.

Caption: The L-Arginine-Nitric Oxide signaling pathway.

The mTOR Signaling Pathway

L-arginine can directly activate the mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.[5] This activation is thought to occur via lysosomal SLC38A9, which acts as an arginine sensor.[5]

Caption: L-Arginine-mediated activation of the mTOR signaling pathway.

Quantitative Data on L-Arginine Transport and Effects

| Parameter | Transporter/Effect | Value | Cell Type/Condition | Reference |

| IC₅₀ of ADMA on L-arginine transport | Cationic Amino Acid Transporters | 758 µM | Not Specified | [6] |

| IC₅₀ of SDMA on L-arginine transport | Cationic Amino Acid Transporters | 789 µM | Not Specified | [6] |

| Michaelis-Menten Constant (Km) for L-arginine uptake | Cationic Amino Acid Transporter 1 (CAT1) | 15.0 µM and 403 µM (biphasic) | Rat (TR-MUL5 cells) | [4] |

| L-Arginine concentration for increased protein synthesis | - | 100, 200, or 400 µM | Chicken intestinal epithelial cells | [7] |

Experimental Protocols for Studying L-Arginine's In Vitro Effects

This colorimetric assay is used to quantify nitrite (a stable product of NO metabolism) in cell culture supernatants as an indicator of NOS activity.

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., endothelial cells) and treat with L-arginine and any other experimental compounds.

-

Sample Collection: Collect the cell culture supernatant at desired time points.

-

Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride.

-

Reaction: Add the Griess reagent to the cell culture supernatants and a set of sodium nitrite standards.

-

Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm using a microplate reader.

-

Quantification: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.

This technique is used to detect and quantify the phosphorylation of key proteins in the mTOR pathway, such as S6K1 and 4E-BP1, as a measure of pathway activation.

Methodology:

-

Cell Lysis: Treat cells with L-arginine, then lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size by running the lysates on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of S6K1 and 4E-BP1.

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein, indicating the level of pathway activation.

Potential Combined Effects of Glycine, N-L-arginyl-

While there is no direct evidence, one could hypothesize potential mechanisms of action for the dipeptide Glycine, N-L-arginyl-. The dipeptide could potentially:

-

Act as a prodrug: Be hydrolyzed in vitro or in vivo to release glycine and L-arginine, which would then exert their individual effects.

-

Have novel activity: Interact with different receptors or transporters than its constituent amino acids.

-

Exhibit synergistic effects: The combined presence of both functionalities in one molecule could lead to unique signaling properties.

Further research, including receptor binding studies, functional assays, and metabolic stability assays, is required to elucidate the specific in vitro mechanism of action of Glycine, N-L-arginyl-. The experimental protocols outlined in this guide for the individual amino acids provide a solid foundation for such investigations.

References

- 1. Glycine Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Glycine receptor - Wikipedia [en.wikipedia.org]

- 3. Molecular lock regulates binding of glycine to a primitive NMDA receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glycine and L-arginine transport in cultured Müller glial cells (TR-MUL) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Transport of L-Arginine Related Cardiovascular Risk Markers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. L-arginine upregulates the gene expression of target of rapamycin signaling pathway and stimulates protein synthesis in chicken intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological functions of Glycine-Arginine dipeptides.

An In-depth Technical Guide on the Biological Functions of Glycine-Arginine Dipeptides

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glycine-Arginine (GR) dipeptides are molecules composed of the amino acids glycine and arginine. Their biological significance is multifaceted and highly context-dependent, ranging from potential therapeutic effects to profound neurotoxicity. It is crucial to distinguish between the simple dipeptide (Gly-Arg) and the polymeric form, poly(GR), which are dipeptide repeat proteins (DPRs).

The GGGGCC hexanucleotide repeat expansion in the first intron of the C9orf72 gene is the most common genetic cause of amyotrophic lateral sclerosis (ALS) and frontotemporal dementia (FTD).[1][2][2] This expansion leads to the production of five distinct DPRs through repeat-associated non-AUG (RAN) translation, including poly(GR).[1][2] Among these, the arginine-rich DPRs, poly(GR) and poly(PR), are considered the most toxic.[3][4][5]

This technical guide provides a comprehensive overview of the biological functions of GR dipeptides, with a primary focus on the pathogenic mechanisms of poly(GR) in C9orf72-related neurodegenerative diseases. It also briefly explores the potential neurotrophic functions of the simple Gly-Arg dipeptide.

Pathogenic Functions of Poly(GR) Dipeptide Repeats

The accumulation of poly(GR) is a key contributor to the pathology of C9orf72 ALS/FTD. Its toxicity manifests through multiple cellular mechanisms, primarily by disrupting fundamental cellular processes.

Nucleolar Stress and Impaired Ribosome Biogenesis

Poly(GR) peptides exhibit a strong propensity to localize within the nucleolus, the primary site of ribosome biogenesis.[2][6][7] This localization is not benign and leads to significant nucleolar stress.

-

Interaction with Nucleolar Proteins: Poly(GR) directly interacts with key nucleolar proteins, such as Nucleophosmin-1 (NPM1), which is crucial for ribosome assembly and nucleolar integrity.[6][7] This interaction alters the liquid-like properties of the nucleolus, leading to its functional impairment.[6]

-

Inhibition of rRNA Synthesis: The presence of poly(GR) in the nucleolus disrupts the synthesis of ribosomal RNA (rRNA), a critical step in the production of ribosomes.[2][8]

-

Impaired Ribosome Biogenesis: By interfering with rRNA synthesis and the function of nucleolar proteins, poly(GR) ultimately impairs the assembly of new ribosomes.[2][6]

The disruption of ribosome biogenesis has profound consequences for cellular homeostasis, as it limits the cell's capacity for protein synthesis.

Mitochondrial Dysfunction and Oxidative Stress

Mitochondrial dysfunction is another prominent feature of poly(GR) toxicity.[4][9][10]

-

Direct Interaction with Mitochondrial Proteins: Proteomic studies have revealed that poly(GR) interacts with numerous mitochondrial proteins, including components of the electron transport chain.[9][10] A key interaction partner is ATP5A1, a subunit of ATP synthase.[9][11] This binding leads to the ubiquitination and degradation of ATP5A1, compromising ATP production.[9][11]

-

Increased Oxidative Stress: The impairment of mitochondrial function leads to an increase in the production of reactive oxygen species (ROS), resulting in oxidative stress.[4][10]

-

DNA Damage: Elevated oxidative stress contributes to DNA damage, further exacerbating cellular dysfunction.[10]

The combination of energy deficits and oxidative damage creates a toxic cellular environment that is particularly detrimental to high-energy-demand cells like neurons.

Alteration of Stress Granule Dynamics

Stress granules (SGs) are membrane-less organelles that form in response to cellular stress and are involved in regulating mRNA translation. Poly(GR) has been shown to perturb the dynamics of SGs.[6][12][13]

-

Interaction with SG Components: Poly(GR) interacts with key proteins involved in SG formation, such as G3BP1.[13][14] This interaction can promote the aberrant formation of SGs even in the absence of stress.[13]

-

Altered Physical Properties: The incorporation of poly(GR) into SGs alters their material properties, making them less dynamic and more prone to aggregation.[6][15] This can lead to the sequestration of essential RNA-binding proteins and mRNAs, further disrupting cellular function.

Impaired Translation Elongation and Ribotoxic Stress

Recent evidence indicates that poly(GR) can directly interfere with the process of protein synthesis.

-

Inhibition of Translation Elongation: Poly(GR) has been shown to inhibit global translation by causing ribosomes to stall during the elongation phase of protein synthesis.[16]

-

Induction of Ribotoxic Stress Response: The stalling of ribosomes triggers a ribotoxic stress response (RSR), a cellular signaling cascade that can lead to apoptosis.[16] This response is mediated by the kinase ZAKα and results in the phosphorylation of p38, promoting cell death.[16]

Potential Neurotrophic Functions of the Gly-Arg Dipeptide

In contrast to the toxicity of poly(GR) repeats, some evidence suggests that the simple Gly-Arg dipeptide may have beneficial effects. A study on soybean-derived peptides found that Gly-Arg can increase the expression of Brain-Derived Neurotrophic Factor (BDNF) in astrocytes.[17] BDNF is a key neurotrophin that supports the survival, growth, and differentiation of neurons.[17] This suggests that while the polymeric form is toxic, the simple dipeptide may have neuroprotective properties, a critical consideration for therapeutic development.

Quantitative Data on Poly(GR) Effects

The following tables summarize quantitative data from various studies on the effects of poly(GR).

Table 1: Cellular Toxicity of Poly(GR) Repeats

| Cell Type | Poly(GR) Length | Observation | Quantitative Effect | Reference |

| Primary Cortical Neurons | GR50 | Reduced survival over 14 days | Hazard Ratio: 1.455 | [18] |

| Primary Motor Neurons | GR50 | Reduced survival over 14 days | Hazard Ratio: 1.529 | [18] |

| Primary Cortical Neurons | GR100 | Reduced survival over 14 days | Hazard Ratio: 2.441 | [18] |

| Primary Motor Neurons | GR100 | Reduced survival over 14 days | Hazard Ratio: 2.062 | [18] |

| HEK293 Cells | GRggggcc | Reduced 18S rRNA levels | ~40% reduction | [8] |

| HEK293 Cells | GRggggcc | Reduced 28S rRNA levels | ~50% reduction | [8] |

Table 2: Protein Interactions of Poly(GR)

| Assay | Poly(GR) Length | Interacting Proteins Identified | Key Functional Groups | Reference |

| BioID2 Proximity Labelling | GR125 | 113 | Protein translation, signal transduction, RNA-binding | [19] |

| Interactome Screen | GR50 | Not specified | RNA-binding proteins, proteins with low complexity domains | [7] |

Experimental Protocols

Cell Culture and Transfection for Toxicity Assays

This protocol is adapted from studies investigating poly(GR) toxicity in neuronal cells.[18][20]

-

Cell Seeding: Plate primary cortical or motor neurons on poly-D-lysine coated coverslips in a 24-well plate at a density of 5 x 10^4 cells/well.

-

Transfection: Co-transfect neurons with plasmids encoding a fluorescent marker (e.g., td-tomato) and the GFP-tagged poly(GR) construct of interest (e.g., GR25, GR50, GR100) using Lipofectamine 2000.

-

Longitudinal Imaging: Acquire images of the transfected neurons at regular intervals (e.g., every 24 hours) for up to 14 days using a high-content imaging system.

-

Survival Analysis: Quantify the number of surviving double-positive (fluorescent marker and GFP-poly(GR)) neurons at each time point. Perform a log-rank test to assess survival differences between different poly(GR) constructs.

Immunofluorescence for Subcellular Localization

This protocol is based on methods used to visualize the localization of poly(GR) and its effect on cellular organelles.[7][21]

-

Cell Culture and Transfection: Culture HeLa or NSC34 cells on coverslips and transfect with constructs expressing tagged poly(GR) (e.g., GFP-GR50).

-

Fixation and Permeabilization: 24-48 hours post-transfection, wash cells with PBS, fix with 4% paraformaldehyde for 20 minutes, and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block non-specific antibody binding with 10% goat serum in PBS for 1 hour.

-

Primary Antibody Incubation: Incubate with primary antibodies against proteins of interest (e.g., anti-NPM1, anti-Fibrillarin, anti-G3BP1) overnight at 4°C.

-

Secondary Antibody Incubation: Wash with PBS and incubate with fluorescently-labeled secondary antibodies for 1 hour at room temperature.

-

Staining and Mounting: Stain nuclei with DAPI and mount the coverslips on microscope slides.

-

Imaging: Acquire images using a confocal microscope.

Co-immunoprecipitation for Interactome Analysis

This protocol is a general workflow derived from studies identifying poly(GR) binding partners.[7][19]

-

Cell Lysis: Transfect HEK293T cells with a vector expressing tagged poly(GR). After 48 hours, lyse the cells in a non-denaturing lysis buffer containing protease inhibitors.

-

Immunoprecipitation: Incubate the cell lysate with an antibody against the tag (e.g., anti-GFP) conjugated to magnetic beads overnight at 4°C.

-

Washing: Wash the beads extensively with lysis buffer to remove non-specific binding proteins.

-

Elution: Elute the bound proteins from the beads.

-

Mass Spectrometry: Analyze the eluted proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the interacting partners.

-

Data Analysis: Use bioinformatics tools to identify proteins that are significantly enriched in the poly(GR) pulldown compared to a control immunoprecipitation.

Visualizations of Signaling Pathways and Workflows

Signaling Pathways

Caption: Key pathogenic mechanisms of poly(GR) dipeptide repeats.

Experimental Workflow

Caption: Workflow for Co-immunoprecipitation Mass Spectrometry.

Conclusion

Glycine-Arginine dipeptides have a dual nature. While the simple dipeptide may offer neuroprotective benefits, the polymeric poly(GR) species resulting from the C9orf72 repeat expansion is a potent neurotoxin. Its multifaceted pathogenic mechanisms, including the induction of nucleolar and mitochondrial stress, alteration of stress granule dynamics, and impairment of translation, highlight its central role in the molecular pathology of C9orf72 ALS/FTD. Understanding these distinct biological functions is critical for the development of targeted therapeutic strategies for these devastating neurodegenerative diseases. Further research is warranted to fully elucidate the quantitative aspects of poly(GR) toxicity and to explore the potential therapeutic applications of the simple Gly-Arg dipeptide.

References

- 1. Emerging Perspectives on Dipeptide Repeat Proteins in C9ORF72 ALS/FTD - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | The Role of Dipeptide Repeats in C9ORF72-Related ALS-FTD [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Dipeptide Repeat Pathology in C9orf72-ALS Is Associated with Redox, Mitochondrial and NRF2 Pathway Imbalance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Arginine-rich dipeptide-repeat proteins as phase disruptors in C9-ALS/FTD - PMC [pmc.ncbi.nlm.nih.gov]

- 7. C9orf72 dipeptide repeats impair the assembly, dynamics and function of membrane-less organelles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Frontiers | The Role of Mitochondrial Dysfunction and ER Stress in TDP-43 and C9ORF72 ALS [frontiersin.org]

- 10. Poly(GR) in C9ORF72-Related ALS/FTD Compromises Mitochondrial Function and Increases Oxidative Stress and DNA Damage in iPSC-Derived Motor Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. C9ORF72-ALS/FTD-associated poly(GR) binds Atp5a1 and compromises mitochondrial function in vivo [escholarship.org]

- 12. Stress granule formation helps to mitigate neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

- 14. C9orf72-linked arginine-rich dipeptide repeats aggravate pathological phase separation of G3BP1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 16. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 17. datapdf.com [datapdf.com]

- 18. jdc.jefferson.edu [jdc.jefferson.edu]

- 19. Interactome screening of C9orf72 dipeptide repeats reveals VCP sequestration and functional impairment by polyGA - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. med.upenn.edu [med.upenn.edu]

In Vivo Stability and Metabolism of Glycine, N-L-arginyl-: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Glycine, N-L-arginyl-, also known as arginyl-glycine (Arg-Gly), is a simple dipeptide with potential implications in various physiological and pharmacological contexts. Understanding its in vivo stability and metabolic fate is crucial for researchers and drug development professionals exploring its use as a therapeutic agent, a component of larger peptide-based drugs, or a model substrate for studying peptide transport and metabolism. This guide aims to provide an in-depth technical overview of the core principles governing the in vivo behavior of Arg-Gly.

In Vivo Stability of Dipeptides: General Principles

The in vivo stability of dipeptides is primarily dictated by their susceptibility to hydrolysis by peptidases present in the plasma and various tissues. Several factors influence this stability:

-

N-Terminal Amino Acid: The amino acid at the N-terminus plays a significant role in the half-life of a dipeptide. Studies have shown that dipeptides with an N-terminal glycine residue tend to have a longer plasma half-life compared to those with other amino acids like alanine.[1][2]

-

Plasma Hydrolysis: While plasma contains various peptidases, their contribution to the overall clearance of many dipeptides is considered less significant compared to tissue-based hydrolysis.[3] For some dipeptides, plasma hydrolysis is too slow to account for their rapid in vivo clearance.[3]

-

Tissue-Specific Clearance: The kidney and intestine are major sites of dipeptide hydrolysis and clearance.[4][5] These organs possess high concentrations of peptidases on the brush border membranes of epithelial cells and within the cells themselves.

While specific quantitative data for the half-life and clearance rate of Glycine, N-L-arginyl- are not available, based on the general principles for dipeptides with N-terminal glycine, it is expected to exhibit greater stability in plasma compared to dipeptides with other N-terminal residues. However, it will likely be subject to rapid clearance and hydrolysis in tissues rich in peptidases, such as the kidney and small intestine.

Metabolism of Glycine, N-L-arginyl-

The primary metabolic pathway for Glycine, N-L-arginyl- is anticipated to be the enzymatic hydrolysis of the peptide bond, yielding its constituent amino acids: glycine and L-arginine.

Enzymatic Hydrolysis

Several classes of peptidases are capable of cleaving dipeptides. Based on substrate specificity studies, the following are likely candidates for the metabolism of Arg-Gly:

-

Dipeptidyl Peptidases (DPPs):

-

Dipeptidyl Peptidase I (DPP I), also known as Cathepsin C: This enzyme has been shown to hydrolyze synthetic substrates with a Gly-Arg motif.[6]

-

Dipeptidyl Peptidase III (DPP III): This enzyme also demonstrates activity towards substrates containing Gly-Arg sequences.

-

-

Aminopeptidases: A commensal dipeptidyl aminopeptidase has been identified with a strong preference for cleaving dipeptides with N-terminal glycine, including Gly-Arg.[7]

The hydrolysis of Arg-Gly would release glycine and L-arginine, which would then enter their respective metabolic pathways.

Metabolic Fate of Glycine and L-Arginine

Once liberated, glycine and L-arginine are incorporated into the body's amino acid pool and participate in a wide array of metabolic processes:

-

Glycine Metabolism:

-

Protein Synthesis: Incorporated into newly synthesized proteins.

-

One-Carbon Metabolism: Serves as a key donor of one-carbon units.

-

Creatine Synthesis: Combines with arginine to form guanidinoacetate, a precursor to creatine.[8][9]

-

Heme Synthesis: A precursor for the synthesis of porphyrins.[9]

-

Glutathione Synthesis: A constituent of the antioxidant tripeptide glutathione.[9]

-

-

L-Arginine Metabolism:

-

Protein Synthesis: A component of numerous proteins.

-

Urea Cycle: A key intermediate in the detoxification of ammonia.[10]

-

Nitric Oxide (NO) Synthesis: The substrate for nitric oxide synthase (NOS) to produce the signaling molecule nitric oxide.[10]

-

Creatine Synthesis: Donates its guanidino group to glycine.[8]

-

Polyamine Synthesis: A precursor for the synthesis of polyamines like putrescine, spermidine, and spermine.[10]

-

Quantitative Data

As of the date of this document, specific in vivo pharmacokinetic data for Glycine, N-L-arginyl-, such as plasma half-life, clearance rate, and metabolite concentrations, have not been reported in the scientific literature. The following table provides a summary of qualitative expectations based on data from analogous dipeptides.

| Parameter | Expected Value for Glycine, N-L-arginyl- | Rationale / Analogous Data |

| Plasma Half-life (t½) | Longer than Ala- or Leu-dipeptides | Dipeptides with N-terminal glycine generally exhibit greater stability in plasma. For example, the in vitro plasma half-life of Gly-Gln is significantly longer than that of Ala-Gln (553 ± 160 min vs. 46 ± 3 min).[3] |

| In Vivo Clearance | Rapid | Dipeptides are generally cleared quickly from circulation, primarily through tissue uptake and hydrolysis. The clearance of Ala-Gln in humans is 1,595 ± 124 mL/min, while Gly-Gln clearance is 507 ± 14 mL/min.[3] |

| Primary Metabolites | Glycine and L-Arginine | Hydrolysis of the peptide bond is the primary metabolic pathway for simple dipeptides. |

| Organs of Metabolism | Kidney, Intestine, Liver | These organs have high concentrations of peptidases and are the main sites of dipeptide clearance.[4][5] |

Experimental Protocols

The following are detailed methodologies for key experiments that can be adapted to study the in vivo stability and metabolism of Glycine, N-L-arginyl-.

In Vivo Pharmacokinetic Study in a Rodent Model

Objective: To determine the plasma half-life and clearance rate of Glycine, N-L-arginyl- and to quantify the appearance of its metabolites, glycine and arginine.

Materials:

-

Glycine, N-L-arginyl- (high purity)

-

Male Wistar rats (250-300 g)

-

Catheters for intravenous injection and blood sampling

-

Anticoagulant (e.g., heparin or EDTA)

-

Analytical standards for Glycine, N-L-arginyl-, glycine, and L-arginine

-

LC-MS/MS system

Procedure:

-

Animal Preparation: Anesthetize rats and surgically implant catheters into the jugular vein (for blood sampling) and the femoral vein (for injection). Allow animals to recover.

-

Dosing: Prepare a sterile solution of Glycine, N-L-arginyl- in saline. Administer a bolus intravenous injection of the dipeptide solution (e.g., 10 mg/kg).

-

Blood Sampling: Collect blood samples (approx. 100 µL) from the jugular vein catheter at predefined time points (e.g., 0, 1, 2, 5, 10, 15, 30, 60, 90, and 120 minutes) into tubes containing an anticoagulant.

-

Sample Processing: Immediately centrifuge the blood samples to separate the plasma. Precipitate plasma proteins by adding a suitable solvent (e.g., acetonitrile). Centrifuge again and collect the supernatant.

-

LC-MS/MS Analysis: Analyze the plasma supernatants using a validated LC-MS/MS method to quantify the concentrations of intact Glycine, N-L-arginyl-, glycine, and L-arginine at each time point.

-

Pharmacokinetic Analysis: Use pharmacokinetic software to calculate parameters such as half-life (t½), volume of distribution (Vd), and clearance (CL) from the plasma concentration-time data of the intact dipeptide. Plot the concentration-time profiles for the appearance of glycine and arginine.

In Vitro Plasma Stability Assay

Objective: To assess the stability of Glycine, N-L-arginyl- in plasma from different species.

Materials:

-

Glycine, N-L-arginyl-

-

Freshly collected plasma (e.g., human, rat, mouse) with anticoagulant

-

Incubator at 37°C

-

LC-MS/MS system

Procedure:

-

Incubation: Spike a known concentration of Glycine, N-L-arginyl- (e.g., 10 µM) into aliquots of plasma.

-

Time Course: Incubate the samples at 37°C. At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the reaction mixture and immediately stop the enzymatic reaction by adding a protein precipitation solvent (e.g., cold acetonitrile).

-

Sample Processing: Centrifuge the samples to pellet the precipitated proteins and collect the supernatant.

-

LC-MS/MS Analysis: Analyze the supernatants by LC-MS/MS to determine the concentration of the remaining intact Glycine, N-L-arginyl-.

-

Data Analysis: Plot the percentage of remaining dipeptide against time and calculate the in vitro half-life.

Visualizations

Metabolic Pathways

Caption: Proposed metabolic pathway of Glycine, N-L-arginyl-.

Experimental Workflow

Caption: Experimental workflow for in vivo pharmacokinetic analysis.

Conclusion

While direct experimental data on the in vivo stability and metabolism of Glycine, N-L-arginyl- is currently lacking, a strong theoretical and analogical framework exists to predict its behavior. It is anticipated to be hydrolyzed by peptidases, primarily in the kidney and intestine, into its constituent amino acids, glycine and L-arginine. These amino acids then enter their respective, well-characterized metabolic pathways. The provided experimental protocols offer a clear path for researchers to generate specific quantitative data for this dipeptide, which will be essential for its potential development in therapeutic and research applications.

References

- 1. Influence of molecular structure on half-life and hydrolysis of dipeptides in plasma: importance of glycine as N-terminal amino acid residue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Influence of molecular structure on half-life and hydrolysis of dipeptides in plasma: Importance of glycine as N-terminal amino acid residue [periodicos.capes.gov.br]

- 3. Influence of molecular structure and plasma hydrolysis on the metabolism of glutamine-containing dipeptides in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Clearance of dipeptides from plasma: role of kidney and intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolism of dipeptides and their constituent amino acids by liver, gut, kidney, and muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dipeptidyl peptidase I from goat brain: purification, characterization and its action on Leu-enkephalin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Commensal Dipeptidyl Aminopeptidase with Specificity for N-terminal Glycine Degrades Human-produced Antimicrobial Peptides In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Renal arginine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. L-Arginine and its metabolites in kidney and cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Cellular Uptake and Transport of Glycyl-L-arginine

Executive Summary: Glycyl-L-arginine (Gly-Arg), a dipeptide composed of glycine and L-arginine, is absorbed and transported into cells primarily through the action of proton-coupled oligopeptide transporters. The principal mechanisms involve members of the Solute Carrier (SLC) 15 family, namely PEPT1 and PEPT2, which utilize a proton gradient to drive the uptake of di- and tripeptides. While PEPT1, a low-affinity, high-capacity transporter, is predominantly responsible for its absorption in the small intestine, PEPT2, a high-affinity, low-capacity transporter, mediates its reabsorption in the kidneys and transport in other tissues. Once inside the cell, Gly-Arg is rapidly hydrolyzed by cytosolic peptidases into its constituent amino acids, L-arginine and glycine, which then enter their respective metabolic pathways. This guide details the transport mechanisms, summarizes the kinetic data of related substrates, outlines key experimental protocols for studying dipeptide transport, and visualizes the associated cellular pathways.

Primary Cellular Uptake and Transport Mechanisms

The cellular uptake of Glycyl-L-arginine is primarily mediated by specific carrier proteins rather than passive diffusion, owing to its hydrophilic and charged nature. The predominant transporters are members of the Proton-coupled Oligopeptide Transporter (POT) or SLC15 family.

Proton-Coupled Oligopeptide Transporters: PEPT1 and PEPT2

PEPT1 (SLC15A1) and PEPT2 (SLC15A2) are the major transporters responsible for moving di- and tripeptides across cellular membranes.[1] They function as symporters, coupling the influx of peptides to the inwardly directed electrochemical proton gradient.[2]

-

PEPT1 (SLC15A1): This transporter is characterized by its low affinity and high capacity.[1] It is highly expressed on the apical membrane of intestinal epithelial cells, where it plays a crucial role in absorbing dietary peptides.[1] Its high capacity makes it physiologically suitable for the efficient absorption of the vast number of di- and tripeptides generated during protein digestion.[1] PEPT1 is also found in the renal proximal tubules, contributing to peptide reabsorption.[3]

-

PEPT2 (SLC15A2): In contrast to PEPT1, PEPT2 is a high-affinity, low-capacity transporter.[1] This transporter is predominantly expressed in the kidneys for the reabsorption of peptides from the glomerular filtrate.[1] It is also found in other tissues, including the brain, lungs, and mammary glands.[1]

All dipeptides and tripeptides, including those with charged side chains like Glycyl-L-arginine, are generally recognized as substrates for both transporters. However, studies on various dipeptides suggest that PEPT2 typically exhibits a higher affinity for these substrates compared to PEPT1.[4]

Other Potential Transport Mechanisms

While PEPT1 and PEPT2 are the primary route, other mechanisms for arginine-containing molecules exist, though they are less likely to be the main pathway for a simple dipeptide like Gly-Arg.

-

Macropinocytosis: Arginine-rich cell-penetrating peptides (CPPs), which are typically longer polypeptide chains, can induce macropinocytosis, a form of endocytosis, to enter cells.[5][6] This energy-dependent process involves significant membrane rearrangement and is less probable for the efficient uptake of a small dipeptide compared to specific carrier-mediated transport.

-

Cationic Amino Acid Transporters (CATs): These transporters are specific for free cationic amino acids like L-arginine and lysine.[7][8] They do not transport dipeptides. Therefore, after intracellular hydrolysis of Gly-Arg, the resulting L-arginine would be transported across other cellular or organellar membranes by CATs.

Intracellular Fate and Transport

Upon entering the cytoplasm, Glycyl-L-arginine is not expected to remain intact for long.

Cytosolic Hydrolysis

Cells contain a variety of cytosolic peptidases that rapidly cleave di- and tripeptides into their constituent amino acids. This process is highly efficient and ensures that the intracellular concentration of dipeptides remains low, maintaining the concentration gradient that favors further uptake. The resulting L-arginine and glycine are then available for cellular processes such as protein synthesis, energy metabolism, or, in the case of L-arginine, synthesis of nitric oxide and other signaling molecules.[9]

Lysosomal Transport (PHT1/PHT2)

The peptide/histidine transporters PHT1 (SLC15A4) and PHT2 (SLC15A3) are localized to lysosomal membranes and are involved in transporting histidine and certain di/tripeptides from the lysosome into the cytoplasm.[10][11] It is plausible that if Gly-Arg were to enter the endo-lysosomal pathway, these transporters could mediate its efflux from lysosomes. PHT1 and PHT2 are preferentially expressed in immune cells and play roles in regulating lysosomal homeostasis and inflammatory signaling.[10][12]

Quantitative Analysis of Transport Kinetics

Direct kinetic data (Km, Vmax) for Glycyl-L-arginine transport is not extensively documented in published literature. However, kinetic parameters for the model substrate Glycyl-sarcosine (Gly-Sar) and related compounds provide a strong indication of the affinity and capacity of the PEPT1 and PEPT2 transporters.

Table 1: Kinetic Parameters for PEPT1 and PEPT2 with Model Substrates

| Transporter | Species | Substrate | Km (mM) | Ki (mM) | Cell System | Reference(s) |

| PEPT1 | Rat | Glycylsarcosine | 0.78 ± 0.09 | - | Xenopus laevis Oocytes | [2] |

| PEPT1 | Rat | Valacyclovir | - | 2.7 | rPEPT1-expressing cells | [13] |

| PEPT1 | Rat | L-Valine methyl ester | - | 3.6 | rPEPT1-expressing cells | [13] |

| PEPT2 | Rat | Glycylsarcosine | 0.32 ± 0.02 | - | Xenopus laevis Oocytes | [2] |

| PEPT2 | Rat | Valacyclovir | - | 0.22 | rPEPT2-expressing cells | [13] |

| PEPT2 | Rat | L-Valine methyl ester | - | 0.83 | rPEPT2-expressing cells | [13] |

Km (Michaelis constant) represents the substrate concentration at half-maximal transport velocity, with a lower value indicating higher affinity. Ki (inhibition constant) represents the concentration of an inhibitor required to produce half-maximal inhibition.

Table 2: Inhibition of Glycyl-sarcosine (Gly-Sar) Uptake by Test Compounds

| Cell Line | Transporter | Substrate | Inhibitor | IC50 | Reference(s) |

| CHO-hPepT1-M5 | Human PEPT1 | Gly-Sar | Losartan | 37.0 ± 4.8 µM | [3] |

| CHO-hPepT1-M5 | Human PEPT1 | Gly-Sar | Pasireotide | 0.53 ± 0.11 mM | [3] |

| CHO-hPepT1-M5 | Human PEPT1 | Gly-Sar | Octreotide | 4.2 ± 1.6 mM | [3] |

IC50 is the concentration of an inhibitor that reduces the response (in this case, substrate uptake) by half.

Experimental Methodologies

The study of dipeptide transport relies on established in vitro experimental protocols using specific cell models.

Cell Culture Models

-

Caco-2 Cells: A human colorectal adenocarcinoma cell line that spontaneously differentiates into polarized enterocytes that express PEPT1. It is a widely used model for studying intestinal drug and nutrient absorption.[14]

-

Transfected Cell Lines (e.g., CHO, HEK293): Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells do not endogenously express significant levels of peptide transporters. They can be transfected with plasmids encoding for specific transporters like hPEPT1 or hPEPT2, creating a clean system to study the function of a single transporter.[3]

-

Xenopus laevis Oocytes: These large cells can be injected with mRNA encoding a specific transporter. The transporter is then expressed on the oocyte's plasma membrane, allowing for electrophysiological and radiotracer uptake studies.[2]

In Vitro Competitive Inhibition Transport Assay

This common protocol is used to determine if a test compound (e.g., Gly-Arg) is a substrate or inhibitor of a specific peptide transporter.

-

Cell Seeding: Plate transporter-expressing cells (e.g., CHO-hPEPT1) in multi-well plates and culture until they form a confluent monolayer.

-

Pre-incubation: Wash the cells with an uptake buffer (e.g., MES-buffered saline, pH 6.0, to provide the necessary proton gradient) and pre-incubate for 15-20 minutes.

-

Incubation: Add the uptake buffer containing a fixed concentration of a radiolabeled probe substrate (e.g., [14C]Glycyl-sarcosine) along with varying concentrations of the unlabeled test compound (Gly-Arg).

-

Termination of Uptake: After a defined incubation period (e.g., 5-15 minutes), rapidly wash the cells with ice-cold buffer to stop the transport process and remove extracellular radiolabel.

-

Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., 0.1 M NaOH or a detergent-based buffer).

-

Quantification: Transfer the cell lysate to a scintillation vial with a scintillation cocktail. Measure the intracellular radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of inhibition of radiolabeled substrate uptake against the concentration of the test compound to determine the IC50 value.

References

- 1. Function, Regulation, and Pathophysiological Relevance of the POT Superfamily, Specifically PepT1 in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Crystal Structures of the Extracellular Domain from PepT1 and PepT2 Provide Novel Insights into Mammalian Peptide Transport - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Structural requirements for determining the substrate affinity of peptide transporters PEPT1 and PEPT2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cellular uptake of arginine-rich peptides: roles for macropinocytosis and actin rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanisms of Cellular Uptake of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regulation of L-arginine transport and metabolism in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Role of arginine in health and in renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Oligopeptide/Histidine Transporter PHT1 and PHT2 - Function, Regulation, and Pathophysiological Implications Specifically in Immunoregulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Recognition of L-amino acid ester compounds by rat peptide transporters PEPT1 and PEPT2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Therapeutic Potential of Glycine, N-L-arginyl- and its Constituent Moieties

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive analysis of the biological and potential therapeutic effects of the dipeptide Glycine, N-L-arginyl- (Arg-Gly), its constituent amino acids L-arginine and glycine, and related peptide motifs. While research on the standalone Arg-Gly dipeptide is limited, a significant body of evidence highlights the therapeutic synergy of its components and the critical role of the Arg-Gly sequence in more complex peptides. This document synthesizes findings on the co-administration of L-arginine and glycine for gastrointestinal and wound healing applications, the function of the Arginine-Glycine-Aspartic Acid (RGD) motif in cancer targeting, and the pathological implications of poly-glycine-arginine (poly-GR) repeats in neurodegenerative diseases. Detailed experimental methodologies and signaling pathways are presented to provide a thorough resource for researchers in peptide-based therapeutics.

The Dipeptide Glycine, N-L-arginyl- (Arg-Gly)

The dipeptide Glycine, N-L-arginyl-, also known as arginyl-glycine, is formed from the amino acids L-arginine and glycine. While its specific therapeutic applications as a standalone molecule are not extensively documented, its constituent amino acids have well-established physiological roles. The Arg-Gly motif is a critical component of larger bioactive peptides, influencing their structure and function. For instance, in the insulin B chain sequence B22-25 (Arg-Gly-Phe-Phe), the Arg-Gly-Phe-Phe tetrapeptide demonstrates insulin-like activity, and the arginine residue is crucial for this effect[1].

Therapeutic Effects of Co-administered L-arginine and Glycine

The combined administration of L-arginine and glycine has been investigated for several therapeutic applications, particularly in gastrointestinal protection and wound healing.

Gastrointestinal Protection

Studies in animal models have demonstrated that the oral co-administration of L-arginine and glycine can protect against gastrointestinal damage.

-

Acid Reflux Esophagitis: In a rat model of acid reflux esophagitis, both L-arginine and glycine, administered intragastrically, were highly effective in preventing esophageal lesions.[2][3] This protective effect is attributed to their buffering capacity, which increases the pH of gastric contents, and is independent of endogenous prostaglandins and nitric oxide.[2][3]

-

NSAID-Induced Gastropathy: Co-administration of glycine or L-arginine has been shown to ameliorate diclofenac-induced gastro-duodenal toxicity in rats. This is achieved by mitigating oxidative stress, as evidenced by reduced malondialdehyde (MDA) levels and restoration of antioxidant enzyme activities such as superoxide dismutase (SOD), glutathione peroxidase (GPx), and glutathione S-transferase (GST).[4][5][6]

Table 1: Effects of L-arginine and Glycine on Acid Reflux Esophagitis in Rats

| Amino Acid | Dose for Complete Inhibition | Mechanism of Action | Reference |

| L-arginine | 250 mg/kg | Buffering action, increasing gastric pH. | [2][3] |

| Glycine | 750 mg/kg | Buffering action, increasing gastric pH. | [2][3] |

Table 2: Effects of L-arginine and Glycine on Diclofenac-Induced Gastric and Duodenal Toxicity in Rats

| Treatment Group (co-administered with Diclofenac) | Change in Gastric MDA Levels | Change in Duodenal MDA Levels | Change in Gastric SOD Activity | Change in Duodenal SOD Activity | Reference |

| L-arginine (200 mg/kg) | ↓ 31.24% | Not specified | Not specified | Not specified | [4] |

| L-arginine (400 mg/kg) | ↓ 30.63% | ↓ 38.58% | Not specified | Not specified | [4] |

| Glycine (250 mg/kg) | Not specified | ↓ 40.81% | Not specified | Not specified | [4] |

| Glycine (500 mg/kg) | Not specified | ↓ 45.06% | Not specified | Not specified | [4] |

Wound Healing

Arginine and glycine are crucial for wound healing due to their roles in collagen synthesis, nitric oxide production, and immune modulation.[7][8] Arginine serves as a precursor for ornithine and proline, which are essential for collagen deposition.[9] It also stimulates the release of growth hormone and prolactin.[9] Supplementation with arginine has been shown to improve wound healing by enhancing collagen formation and reducing inflammation.[8][10] While many studies focus on arginine, the synergistic effects of multiple nutrients, including glycine, are recognized as beneficial for wound repair.[11]

The Arg-Gly-Asp (RGD) Motif in Cancer Therapy

The Arg-Gly-Asp (RGD) tripeptide sequence is a key motif in extracellular matrix proteins that mediates cell adhesion by binding to integrin receptors on the cell surface.[12] Several integrins, particularly αvβ3 and αvβ5, are overexpressed on cancer cells and tumor vasculature.[13][14] This has led to the development of RGD-containing peptides as targeting ligands for the delivery of anticancer drugs and imaging agents.[13][15][16]

Mechanism of Action

RGD peptides, when conjugated to nanoparticles or therapeutic agents, can selectively bind to integrins on tumor cells.[15][16] This interaction facilitates receptor-mediated endocytosis, leading to increased intracellular drug concentration and enhanced therapeutic efficacy with reduced systemic toxicity.[15] The binding of RGD peptides to integrins can also trigger intracellular signaling cascades, such as the activation of mitogen-activated protein kinase (MAPK), which may influence cellular processes.[17]

Poly-Glycine-Arginine (Poly-GR) Repeats in Neurodegenerative Disease

Dipeptide repeat (DPR) proteins, including poly-glycine-arginine (poly-GR), are produced from the hexanucleotide repeat expansion in the C9ORF72 gene, a common cause of amyotrophic lateral sclerosis (ALS) and frontotemporal dementia (FTD).[18] Arginine-rich DPRs like poly-GR are particularly toxic to neurons.[19][20]

Mechanisms of Toxicity

Poly-GR exerts its toxicity through several mechanisms:

-

Membrane Disruption: Poly-GR can form a helical conformation and directly penetrate cell membranes, leading to cytotoxicity. This process is influenced by the lipid composition of the membrane.[18]

-

Impaired Translation: Poly-GR interacts with ribosomal proteins, leading to the inhibition of global protein synthesis by perturbing translation elongation.[21][22][23][24] This can induce a ribotoxic stress response mediated by ZAKα and p38, promoting cell death.[21][25]

-

Mitochondrial Dysfunction and Oxidative Stress: Poly-GR can bind to mitochondrial ribosomal proteins, leading to mitochondrial dysfunction, increased oxidative stress, and subsequent DNA damage.[26]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS)

The synthesis of Arg-Gly containing peptides can be achieved using standard Fmoc-based solid-phase peptide synthesis.

A detailed protocol for Fmoc-based SPPS typically involves the following steps[27][28][29][30]:

-

Resin Preparation: The solid support (e.g., Rink amide resin) is swollen in a suitable solvent like dimethylformamide (DMF).

-

Fmoc Deprotection: The Fmoc protecting group on the resin-bound amino acid is removed using a solution of 20% piperidine in DMF.

-

Washing: The resin is washed multiple times with DMF to remove excess reagents.

-

Amino Acid Coupling: The next Fmoc-protected amino acid is activated using coupling reagents (e.g., HBTU/HOBt in the presence of a base like DIEA) and added to the resin to form a peptide bond.

-

Washing: The resin is washed again to remove unreacted amino acids and byproducts.

-

Repeat Cycle: Steps 2-5 are repeated for each subsequent amino acid in the peptide sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail, commonly containing trifluoroacetic acid (TFA).

-

Purification and Analysis: The crude peptide is precipitated, lyophilized, and then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC). The final product is characterized by mass spectrometry.

Assessment of Peptide-Membrane Interactions

To study the interaction of peptides like poly-GR with cell membranes, a combination of biophysical and computational techniques can be employed.

-

Liposome Leakage Assays: The ability of a peptide to disrupt membranes can be quantified by measuring the leakage of a fluorescent dye from liposomes of varying lipid compositions.[18]

-

Microscopy Techniques: Total internal reflection fluorescence (TIRF) microscopy and atomic force microscopy (AFM) can be used to visualize the behavior of peptides on lipid membranes.[18][31]

-

Spectroscopy: Circular dichroism (CD) and infrared (IR) spectroscopy can provide information on the secondary structure of the peptide upon membrane binding.[32]

-

Molecular Dynamics (MD) Simulations: Coarse-grained and all-atom MD simulations can offer detailed insights into the dynamics of peptide-membrane interactions at a molecular level.[33][34]

Conclusion and Future Directions

The dipeptide Glycine, N-L-arginyl- is a fundamental component of biologically active peptides, and its constituent amino acids, L-arginine and glycine, exhibit significant therapeutic potential when co-administered. The protective effects of L-arginine and glycine in the gastrointestinal tract and their roles in wound healing are well-supported by preclinical data. Furthermore, the Arg-Gly motif is central to the function of RGD peptides in targeted cancer therapy and the pathophysiology of poly-GR repeats in neurodegeneration.

Future research should focus on several key areas:

-

Standalone Arg-Gly Dipeptide: Investigating the specific biological activities and pharmacokinetic properties of the Arg-Gly dipeptide is warranted to determine if it possesses unique therapeutic effects beyond those of its individual components.

-

Optimizing RGD Peptides: Further refinement of RGD peptide design, including cyclization and modification of flanking amino acids, could lead to enhanced binding affinity and selectivity for specific integrin subtypes, improving the efficacy of targeted therapies.

-

Targeting Poly-GR Toxicity: A deeper understanding of the mechanisms of poly-GR-induced neurotoxicity could unveil novel therapeutic targets for C9ORF72-related ALS/FTD. Strategies aimed at inhibiting poly-GR's interaction with ribosomes or mitigating downstream stress responses are promising avenues for drug development.

This guide provides a foundational understanding for researchers and drug development professionals interested in the therapeutic potential of arginine and glycine-containing peptides. The diverse biological activities associated with these simple amino acid building blocks underscore their continued importance in the development of novel therapeutics.

References

- 1. Structure and activity of insulin, XIII. Specificity of the arginine-guanidino group in biologically active tetrapeptides of the insulin sequence B 22-25 (Arg-Gly-Phe-Phe) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Orally administered L-arginine and glycine are highly effective against acid reflux esophagitis in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Orally administered L-arginine and glycine are highly effective against acid reflux esophagitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. magistralbr.caldic.com [magistralbr.caldic.com]

- 5. researchgate.net [researchgate.net]

- 6. Glycine and L-Arginine supplementation ameliorates gastro-duodenal toxicity in a rat model of NSAID (Diclofenac)-gastroenteropathy via inhibition of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Arginine supplementation and wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Arginine and Wound Healing Evidence | WoundSource [woundsource.com]

- 9. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]

- 10. nursingcenter.com [nursingcenter.com]

- 11. Micronutrients, Arginine, and Glutamine: Does Supplementation Provide an Efficient Tool for Prevention and Treatment of Different Kinds of Wounds? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Arginylglycylaspartic acid - Wikipedia [en.wikipedia.org]

- 13. Frontiers | RGD-based self-assembling nanodrugs for improved tumor therapy [frontiersin.org]

- 14. aacrjournals.org [aacrjournals.org]

- 15. RGD peptide in cancer targeting: Benefits, challenges, solutions, and possible integrin–RGD interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. RGD peptide in cancer targeting: Benefits, challenges, solutions, and possible integrin-RGD interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Integrin-binding RGD peptides induce rapid intracellular calcium increases and MAPK signaling in cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Membrane Disruption Properties of Poly-Glycine Arginine Dipeptide Repeats Affected by Peptide Repeats Continuity and Membrane Composition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Differential toxicity and localization of arginine-rich C9ORF72 dipeptide repeat proteins depend on de-clustering of positive charges - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Poly-GR repeats associated with ALS/FTD gene C9ORF72 impair translation elongation and induce a ribotoxic stress response in neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Proteomics and C9orf72 neuropathology identify ribosomes as poly-GR/PR interactors driving toxicity | Life Science Alliance [life-science-alliance.org]

- 24. Poly(GR) impairs protein translation and stress granule dynamics in C9orf72-associated frontotemporal dementia and amyotrophic lateral sclerosis | Semantic Scholar [semanticscholar.org]

- 25. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 26. Poly(GR) in C9ORF72-Related ALS/FTD Compromises Mitochondrial Function and Increases Oxidative Stress and DNA Damage in iPSC-Derived Motor Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 27. rsc.org [rsc.org]

- 28. chem.uci.edu [chem.uci.edu]

- 29. researchgate.net [researchgate.net]

- 30. bachem.com [bachem.com]

- 31. Membrane–Peptide Interactions: From Basics to Current Applications 2.0 - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Peptide-Lipid Interactions: Experiments and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

- 34. Molecular dynamics studies of peptide-membrane interactions : insights from coarse-grained models | Semantic Scholar [semanticscholar.org]

The Gly-Arg Dipeptide in Cellular Signaling: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide Gly-Arg (glycyl-L-arginine) occupies a unique position at the intersection of amino acid metabolism and cellular signaling. While not a classical signaling molecule with a dedicated receptor and downstream cascade, its influence on cellular pathways is emerging through indirect mechanisms and in the context of pathological conditions. This technical guide provides an in-depth exploration of the current understanding of Gly-Arg's role in cell signaling, with a focus on its potential indirect modulation of key pathways through L-arginine metabolism and the distinct, pathological signaling disruption caused by poly(Gly-Arg) dipeptide repeats. This document summarizes available quantitative data, details relevant experimental protocols, and provides visualizations of the implicated signaling pathways and experimental workflows.

Introduction

Dipeptides, the simplest form of peptides, are increasingly recognized for their bioactive properties. Gly-Arg, composed of glycine and L-arginine, is a metabolite whose direct signaling functions are not yet well-defined.[1] However, its constituent amino acids are deeply involved in cellular signaling. L-arginine, in particular, is a crucial substrate for nitric oxide synthase (NOS), leading to the production of the potent signaling molecule nitric oxide (NO). It also plays a role in modulating key cellular pathways such as PI3K/Akt and MAPK.[2] This guide will explore the hypothesis that the Gly-Arg dipeptide may serve as a cellular source of L-arginine, thereby indirectly influencing these critical signaling networks.

Furthermore, the discovery of dipeptide repeat proteins (DPRs) in C9orf72-associated neurodegenerative diseases has cast a new light on the pathological potential of Gly-Arg repeats. Poly(Gly-Arg) has been shown to be neurotoxic and to interfere with fundamental cellular processes, including RNA metabolism and protein translation, representing a pathological disruption of cellular signaling.[3][4][5]

Potential Indirect Signaling Roles of Gly-Arg Dipeptide

The primary hypothesized mechanism for Gly-Arg's involvement in cell signaling is through its hydrolysis into glycine and L-arginine by intracellular peptidases.[2] The liberated L-arginine can then participate in several well-established signaling pathways.

The Nitric Oxide (NO) Pathway

L-arginine is the sole substrate for NOS enzymes (nNOS, eNOS, and iNOS) in the synthesis of NO, a gaseous signaling molecule with diverse physiological roles, including vasodilation, neurotransmission, and immune responses. By increasing the intracellular L-arginine pool, Gly-Arg could potentially enhance NO production, thereby influencing NO-dependent signaling cascades.

The PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism. L-arginine has been shown to modulate this pathway, and it is plausible that Gly-Arg could exert similar effects following its intracellular breakdown.[2]

The MAPK/Erk Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Erk cascade, is critical for cell proliferation, differentiation, and survival. L-arginine can influence this pathway, suggesting another avenue for indirect signaling by the Gly-Arg dipeptide.[2]

Pathological Role of Poly(Gly-Arg) Dipeptide Repeats in C9orf72-Related Neurodegeneration

A significant body of research has focused on the toxic effects of poly(Gly-Arg) dipeptide repeats translated from the GGGGCC hexanucleotide repeat expansion in the C9orf72 gene, a common cause of amyotrophic lateral sclerosis (ALS) and frontotemporal dementia (FTD). These poly(GR) aggregates disrupt cellular function through several mechanisms:

-

Nucleolar Stress: Poly(GR) localizes to the nucleolus and interferes with ribosome biogenesis and RNA processing.[4][5]

-

Protein Sequestration: These dipeptide repeats can bind to and sequester RNA-binding proteins and other proteins with low-complexity domains, leading to their dysfunction.[4]

-

Impaired Protein Translation: The presence of poly(GR) can lead to a general inhibition of protein synthesis.[3]

-

Membrane Disruption: Poly(GR) has been shown to have membrane-disrupting properties, which can contribute to cellular toxicity.[3]

Quantitative Data

Currently, there is a paucity of specific quantitative data directly linking the monomeric Gly-Arg dipeptide to the modulation of cell signaling pathways. Research has primarily focused on the effects of L-arginine or the pathological consequences of poly(Gly-Arg) repeats. The following table summarizes conceptual areas where quantitative data could be generated.

| Parameter | Potential Effect of Gly-Arg | Relevant Assay | References |

| Intracellular L-arginine concentration | Increase | HPLC or LC-MS/MS analysis of cell lysates | [2] |

| NO production | Increase | Griess assay, DAF-FM DA fluorescence | [6] |

| Akt phosphorylation (Ser473) | Increase | Western blot, ELISA | [2] |

| Erk1/2 phosphorylation (Thr202/Tyr204) | Increase | Western blot, ELISA | [2] |

| Cell Proliferation | Increase/Decrease | MTT assay, BrdU incorporation | [2] |

| Apoptosis | Decrease | Caspase-3 activity assay, TUNEL staining | [7] |

Experimental Protocols

Cell Culture and Gly-Arg Treatment

-

Cell Seeding: Plate cells of interest (e.g., HEK293, HeLa, primary neurons) in appropriate growth medium and allow them to adhere overnight.

-

Dipeptide Preparation: Prepare a sterile stock solution of Gly-Arg dipeptide in a suitable vehicle (e.g., sterile water or PBS).

-